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Compound of Interest

Compound Name: Rti-336

Cat. No.: B1680157

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of RTI-
336, a dopamine transporter (DAT) inhibitor, in rhesus monkey models. The information is
intended to guide researchers in designing and implementing studies to evaluate the chronic
effects of this compound. RTI-336 has been investigated as a potential pharmacotherapy for

cocaine dependence.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the chronic
administration of RTI-336 to rhesus monkeys.

Table 1: Chronic Administration Effects on Physiology and Behavior
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Dosage and
Parameter ) Results Reference
Duration
Significant increase in
) activity during the
o 1.0 mg/kg/day (i.m.) ]
Locomotor Activity evening hours (hours [1]
for 21 days
16-18). Peak effects
at hour 18.
Significantly

Sleep Efficiency

1.0 mg/kg/day (i.m.)
for 21 days

decreased compared [1]

to saline control.

Sleep Latency

1.0 mg/kg/day (i.m.)
for 21 days

Significantly increased
compared to saline [1]

control.

Sleep Fragmentation

1.0 mg/kg/day (i.m.)
for 21 days

Significantly increased
compared to saline [1]

control.

Prolactin Levels

1.0 mg/kg/day (i.m.)
for 21 days

No significant change.  [1]

Cortisol Levels

1.0 mg/kg/day (i.m.)
for 21 days

No significant change.  [1]

Table 2: Dopamine Transporter (DAT) Occupancy and Reinforcing Effects

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3302935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3302935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3302935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3302935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3302935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3302935/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parameter Dosage Key Findings Reference
Resulted in
DAT Occupanc approximately 90%
pancy 1.0 mgrkg P g [1]04]
(PET) occupancy of the
dopamine transporter.
Doses maintaining Resulted in
DAT Occupancy )
(PET) peak self- approximately 62% [4]
administration rates DAT occupancy.

Reinforcing Effects

0.003-0.1
mg/kg/injection (i.v.)

Functions as a
reinforcer in rhesus

monkeys.

[5]L6]

Reinforcing Strength

0.003-0.1
mg/kg/injection (i.v.)

Weaker reinforcer

compared to cocaine,

with a lower number

of injections earned.

[5](6]

Cocaine Self-

Administration

Pretreatment with 0.3-

1.7 mg/kg

Produced dose-
related reductions in
cocaine self-

administration.

[4]

Experimental Protocols

Chronic Administration for Physiological and Behavioral

Monitoring

This protocol is designed to assess the long-term effects of RTI-336 on locomotor activity,

sleep patterns, and hormone levels in rhesus monkeys.

Materials:

* RTI-336 (33-(4-chlorophenyl)-2(3-[3-(4'-methylphenyl)isoxazol-5-yl]tropane hydrochloride)

« Sterile water for injection
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Saline solution (0.9% NacCl)

Syringes and needles for intramuscular injection
Collar-mounted activity monitors

Blood collection tubes (e.g., for serum or plasma)
Centrifuge

Hormone assay kits (e.g., for prolactin and cortisol)
Procedure:

Animal Acclimation: House male rhesus monkeys (Macaca mulatta) individually to allow for
accurate data collection. Allow for an acclimation period to the housing and collar-mounted
activity monitors.

Baseline Data Collection: Record baseline locomotor activity and sleep patterns for a
minimum of 4 days prior to the start of treatment. Collect baseline blood samples to
determine initial hormone levels.

Drug Preparation: Prepare RTI-336 solution by dissolving it in sterile water to the desired
concentration (e.g., 5 mg/mL). The solution may require sonication for 20-30 minutes to fully
dissolve.[1] The dose should be calculated based on the salt form of the compound.

Dosing Regimen: Administer RTI-336 (e.g., 1.0 mg/kg) or saline (vehicle control) via
intramuscular (i.m.) injection daily for 21 consecutive days.[1] Injections should be given at a
consistent time each day.

Data Collection During Treatment:
o Continuously record locomotor activity throughout the 21-day treatment period.

o Analyze sleep data to determine sleep efficiency, latency to sleep onset, and sleep
fragmentation.
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o Post-Treatment Data Collection: Following the 21-day treatment period, collect final blood
samples to assess hormone levels.

o Data Analysis: Compare locomotor activity, sleep parameters, and hormone levels between
the RTI-336 and saline treatment groups. Statistical analysis (e.g., ANOVA) should be used
to determine significant differences.

Self-Administration and Reinforcing Strength
Assessment

This protocol evaluates the reinforcing properties of RTI-336 and compares its reinforcing
strength to that of cocaine using a progressive-ratio schedule of reinforcement.

Materials:

e RTI-336

o Cocaine hydrochloride

« Sterile saline for injection

 Intravenous catheters

¢ Operant conditioning chambers equipped with infusion pumps and response levers
o Progressive-ratio scheduling software

Procedure:

» Animal Training: Train rhesus monkeys to self-administer a standard reinforcer, such as
cocaine (e.g., 0.1 mg/kg/injection), by pressing a lever in an operant conditioning chamber.
Establish stable responding on a fixed-ratio schedule before transitioning to a progressive-
ratio schedule.

o Catheter Implantation: Surgically implant chronic indwelling intravenous catheters. Allow for
a post-operative recovery period.

o Progressive-Ratio Schedule:
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o Implement a progressive-ratio schedule where the number of responses required to
receive a single injection of the drug increases with each successive injection.

o The session typically ends when the animal ceases to respond for a predetermined period
(e.g., one hour).

e Drug Substitution:

o Once stable responding for cocaine is re-established, substitute different doses of RTI-336
(e.g., 0.003-0.1 mg/kg/injection) and saline (as a negative control) for cocaine.[6]

o Test each dose for several consecutive sessions to determine a stable response rate.

o Data Collection: Record the number of injections earned (the "breakpoint”) for each dose of
RTI-336, cocaine, and saline.

» Data Analysis: Compare the maximum number of reinforcers earned for RTI-336 and
cocaine. A lower breakpoint for RTI-336 indicates a weaker reinforcing strength compared to
cocaine.
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Caption: Mechanism of RTI-336 action at the dopamine synapse.
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Caption: Workflow for chronic and self-administration studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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